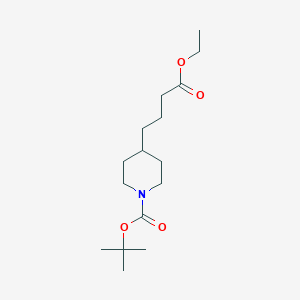

Tert-butyl 4-(4-ethoxy-4-oxobutyl)piperidine-1-carboxylate

描述

属性

IUPAC Name |

tert-butyl 4-(4-ethoxy-4-oxobutyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29NO4/c1-5-20-14(18)8-6-7-13-9-11-17(12-10-13)15(19)21-16(2,3)4/h13H,5-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJEDOFBBFSVQCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC1CCN(CC1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-ethoxy-4-oxobutyl)piperidine-1-carboxylate typically involves the reaction of N-Boc-piperidine with ethyl bromoacetate in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like acetonitrile and is usually stirred at room temperature for several hours . The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to increase yield and efficiency .

化学反应分析

Types of Reactions

Tert-butyl 4-(4-ethoxy-4-oxobutyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form alcohols or amines.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

科学研究应用

Tert-butyl 4-(4-ethoxy-4-oxobutyl)piperidine-1-carboxylate is used in various scientific research applications, including:

作用机制

The mechanism of action of tert-butyl 4-(4-ethoxy-4-oxobutyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can modulate the activity of these targets, leading to changes in biochemical pathways and physiological responses . The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Comparison with Structural Analogues

Substituent Variations on the Piperidine Ring

Ethyl 4-(N-Boc-4-Piperidyl)trans-Crotonate (CAS: 142247-36-7)

- Structure : Contains a trans-crotonate (α,β-unsaturated ester) group instead of a saturated oxobutyl chain.

- Key Differences : The conjugated double bond in the crotonate group increases electrophilicity, making it more reactive in Michael addition or Diels-Alder reactions compared to the saturated analogue .

- Synthesis : Prepared via similar Boc-protection strategies but requires controlled conditions to maintain stereochemistry .

tert-Butyl 4-(4-Methylpentyl)piperidine-1-Carboxylate (3b)

- Structure : Features a 4-methylpentyl chain, a hydrophobic alkyl substituent.

- Key Differences : The absence of ester functionality reduces polarity, leading to higher lipid solubility. This impacts bioavailability and metabolic stability .

- Synthesis : Synthesized in 86% yield via Boc protection of 4-(4-methylpentyl)piperidine using di-tert-butyl carbonate and Et₃N in dioxane/water .

tert-Butyl 4-(Phenylamino)piperidine-1-Carboxylate (CAS: N/A)

- Structure: Substituted with an aromatic anilino group.

Functional Group Modifications

tert-Butyl 4-(Hydroxy(Pyridin-2-YL)Methyl)piperidine-1-Carboxylate (CAS: 333986-05-3)

- Structure : Hydroxypyridinylmethyl group replaces the ethoxy-oxobutyl chain.

- Key Differences : The pyridine ring enhances hydrogen-bonding capacity and metal coordination, useful in catalysis or metalloenzyme inhibition. The hydroxyl group increases hydrophilicity .

tert-Butyl 4-(2-Chloro-2-Oxoethyl)piperidine-1-Carboxylate

- Structure : Features a chloro-oxoethyl group.

- Key Differences : The electron-withdrawing chlorine atom stabilizes the carbonyl group, enhancing reactivity toward nucleophiles (e.g., in acyl substitution reactions) .

生物活性

Tert-butyl 4-(4-ethoxy-4-oxobutyl)piperidine-1-carboxylate (CAS No. 135716-08-4) is a synthetic organic compound with the molecular formula and a molecular weight of 269.34 g/mol. It appears as a white to almost white powder or crystalline solid, with a melting point ranging from 83.0 to 87.0 °C . This compound belongs to the class of piperidine derivatives, which are known for their diverse pharmacological properties.

The compound features a tert-butyl group, an ethoxy group, and a piperidine ring, which may confer unique reactivity and biological activity compared to other similar compounds. The structural characteristics can influence its interaction with biological targets, making it a subject of interest in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 269.34 g/mol |

| Melting Point | 83.0 - 87.0 °C |

| Appearance | White crystalline solid |

Biological Activity Overview

While specific biological activities of this compound are not extensively documented, compounds in its class often exhibit significant pharmacological properties. Piperidine derivatives have been studied for various biological activities, including:

- Antimicrobial Activity : Many piperidine derivatives demonstrate antimicrobial properties against various pathogens.

- Anticancer Activity : Some compounds in this class have shown potential as anticancer agents by inhibiting tumor growth and inducing apoptosis.

- Neurological Effects : Certain piperidine derivatives are explored for their neuroprotective effects and potential in treating neurodegenerative diseases.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its biological activity may involve:

- Receptor Binding : Interaction with neurotransmitter receptors or enzymes relevant to its pharmacological profile.

- Inhibition of Enzymatic Activity : Similar compounds have been found to inhibit enzymes involved in metabolic pathways, such as IDO1 (Indoleamine 2,3-dioxygenase), which plays a role in immune response modulation .

Case Studies and Research Findings

Recent studies have highlighted the potential of piperidine derivatives in various therapeutic areas:

- IDO1 Inhibition : Research indicates that modifications in the piperidine structure can enhance binding affinity to IDO1, suggesting that similar approaches could be applied to this compound for improved efficacy against immunosuppression in tumors .

- Synthesis and Characterization : A study focused on the synthesis and characterization of related compounds has demonstrated that structural modifications can lead to diverse biological activities .

- Comparative Analysis : A comparative analysis with structurally similar compounds shows that the unique combination of functional groups in tert-butyl 4-(4-ethoxy-4-oxobutyl)piperidine may confer distinct properties affecting its reactivity and biological activity .

常见问题

Basic: What are the optimal synthetic routes for preparing tert-butyl 4-(4-ethoxy-4-oxobutyl)piperidine-1-carboxylate?

Methodological Answer:

The synthesis of this compound typically involves multi-step protocols, leveraging nucleophilic substitutions and oxidation-reduction reactions. For example:

- Step 1 : Oxidation of alcohol intermediates using Dess-Martin Periodinane (DMP) in dichloromethane (DCM) at 0°C, achieving >95% yield .

- Step 2 : Epoxidation with m-chloroperbenzoic acid (mCPBA) in ethyl acetate, followed by neutralization with NaOH and purification via silica gel chromatography .

- Step 3 : Introduction of the ethoxy-oxobutyl moiety via coupling reactions, monitored by TLC and optimized with anhydrous solvents (e.g., THF) to minimize hydrolysis .

Key Considerations : Maintain inert atmospheres (N₂/Ar) during moisture-sensitive steps and validate intermediate purity via NMR before proceeding.

Basic: How is this compound characterized spectroscopically?

Methodological Answer:

- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to distinguish piperidine protons (δ 1.4–3.1 ppm) and ester carbonyl carbons (δ 170–175 ppm). Ethoxy groups appear as triplets (δ 1.2–1.4 ppm for CH₃) .

- IR Spectroscopy : Confirm ester C=O stretches at ~1730 cm⁻¹ and piperidine N-H stretches (if deprotected) at ~3300 cm⁻¹ .

- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]+ and fragmentation patterns, ensuring no residual solvents (e.g., DCM) interfere .

Advanced: How can contradictions in NMR data due to impurities be resolved?

Methodological Answer:

- 2D NMR (COSY, NOESY) : Resolve overlapping signals by correlating spin systems and spatial proximities .

- Crystallography : Recrystallize the compound and determine its structure via SHELX (SHELXL/SHELXS), resolving ambiguities in stereochemistry .

- Alternative Solvents : Acquire spectra in deuterated DMSO or acetone-d6 to shift residual solvent peaks away from critical regions .

Advanced: What strategies optimize reaction yields in multi-step syntheses?

Methodological Answer:

- Temperature Control : Use low temperatures (−78°C) for kinetically controlled reactions (e.g., Grignard additions) to minimize side products .

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for coupling steps, optimizing ligand-to-metal ratios (1:1 to 1:3) .

- Workup Efficiency : Employ liquid-liquid extraction with saturated NaHCO₃ to remove acidic byproducts, followed by rotary evaporation under reduced pressure .

Advanced: What biological targets are associated with this compound?

Methodological Answer:

- Enzyme Inhibition : Piperidine-carboxylates often target kinases or proteases. Use fluorescence polarization assays to screen inhibition of kinases (e.g., BTK) at IC₅₀ concentrations .

- Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled antagonists) can identify GPCR interactions (e.g., serotonin receptors) .

- Microbial Targets : Test antimicrobial activity via broth microdilution (MIC values) against Gram-positive pathogens (e.g., S. aureus) .

Advanced: How does the compound interact with enzymes or receptors mechanistically?

Methodological Answer:

- Docking Studies : Perform in silico docking (AutoDock Vina) using X-ray structures (PDB) to model piperidine-ester interactions with catalytic pockets .

- Kinetic Analysis : Use surface plasmon resonance (SPR) to measure binding kinetics (kₐₙₜ, kₒff) and calculate dissociation constants (KD) .

- Mutagenesis : Introduce point mutations (e.g., Ala-scanning) in target enzymes to identify critical residues for binding .

Basic: What safety precautions are required during handling?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile solvents (e.g., THF) .

- Spill Management : Absorb spills with vermiculite, neutralize acidic residues with NaHCO₃, and dispose via hazardous waste protocols .

- Storage : Store at 2–8°C under inert gas (Ar) to prevent ester hydrolysis .

Advanced: How are chromatographic techniques applied for purity analysis?

Methodological Answer:

- HPLC : Use a C18 column (5 µm, 4.6 × 250 mm) with acetonitrile/water gradients (0.1% TFA) at 1 mL/min. Monitor UV absorbance at 254 nm .

- GC-MS : Analyze volatile derivatives (e.g., trimethylsilyl ethers) with a DB-5MS column, comparing retention indices to NIST library .

- TLC Validation : Spot crude mixtures on silica plates (hexane/EtOAc 3:1) and visualize with KMnO₄ stain to track reaction progress .

Advanced: How to interpret conflicting bioassay results in pharmacological studies?

Methodological Answer:

- Dose-Response Curves : Replicate assays in triplicate across 8–12 concentrations to assess reproducibility. Use GraphPad Prism for EC₅₀/IC₅₀ calculations .

- Off-Target Screening : Employ broad-panel assays (e.g., Eurofins CEREP) to rule out non-specific binding .

- Metabolite Interference : Incubate compounds with liver microsomes (e.g., human CYP3A4) to identify active/inactive metabolites .

Advanced: How is crystallography applied to determine the compound’s structure?

Methodological Answer:

- Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα, λ = 0.71073 Å) at 100 K. Index reflections with APEX3 .

- Refinement : Refine structures in SHELXL-2018 using full-matrix least-squares, adjusting thermal parameters (Uᵢ) and validating with R1/wR2 residuals .

- Validation Tools : Check for disorder with PLATON and generate ORTEP diagrams using Mercury .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。